Product packaging for 5-Nonylcyclohexane-1,3-dione(Cat. No.:CAS No. 61621-52-1)

5-Nonylcyclohexane-1,3-dione

Cat. No.: B14596594
CAS No.: 61621-52-1
M. Wt: 238.37 g/mol
InChI Key: ZJXQZHFERAIULA-UHFFFAOYSA-N
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Description

5-Nonylcyclohexane-1,3-dione (CAS 61621-52-1) is a cyclohexane-1,3-dione derivative with the molecular formula C15H26O2 and a molecular weight of 238.366 g/mol . This compound belongs to a class of cyclic 1,3-diketones that serve as versatile scaffolds in medicinal chemistry and drug discovery research. Cyclohexane-1,3-dione derivatives are recognized for their significant bioactive potential . These compounds are investigated primarily as therapeutic agents for their inhibitory activity against various disease targets. Research indicates their promise in oncology, particularly as inhibitors of the c-Met tyrosine kinase, a receptor target in non-small-cell lung cancer (NSCLC) . Through quantitative structure-activity relationship (QSAR) studies and molecular docking, compounds with structural similarities to this compound have been designed and optimized, showing potential to disrupt cancer cell proliferation pathways . Furthermore, cyclohexane-1,3-dione derivatives are being explored for neurodegenerative diseases. Some analogs have demonstrated efficacy in cellular models of Amyotrophic Lateral Sclerosis (ALS) by inhibiting the aggregation of mutant SOD1 protein (G93A SOD1), a key pathological marker in a familial form of the disease . These research compounds often exhibit favorable drug-like properties, such as high solubility and metabolic stability, with certain analogs also showing an ability to penetrate the blood-brain barrier, which is crucial for central nervous system (CNS) drug development . Researchers value this compound and its analogs as critical intermediates in organic synthesis. They are used in cyclization reactions, for instance, with pyridinium salts, to construct complex oxygen- and nitrogen-containing heterocyclic frameworks that are prevalent in natural products and pharmaceuticals . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B14596594 5-Nonylcyclohexane-1,3-dione CAS No. 61621-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61621-52-1

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

5-nonylcyclohexane-1,3-dione

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h13H,2-12H2,1H3

InChI Key

ZJXQZHFERAIULA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CC(=O)CC(=O)C1

Origin of Product

United States

Synthetic Methodologies for 5 Nonylcyclohexane 1,3 Dione and Analogous Derivatives

Classical and Contemporary Approaches to the Cyclohexane-1,3-dione Core Synthesis

The foundational cyclohexane-1,3-dione scaffold is a versatile intermediate in organic synthesis. google.com Its preparation is primarily achieved through two robust methods: cyclization reactions of acyclic precursors and the catalytic hydrogenation of resorcinol (B1680541) derivatives.

Cyclization Reactions in Dione (B5365651) Formation

Cyclization reactions are a cornerstone of forming the cyclohexane-1,3-dione ring. A prominent method involves a consecutive Michael-Claisen process. organic-chemistry.orgorganic-chemistry.org This tandem reaction sequence typically starts with the Michael addition of a nucleophile, such as an enolate derived from a ketone like acetone, to an α,β-unsaturated ester. google.comorganic-chemistry.org This is followed by an intramolecular Claisen condensation to yield the cyclic dione. The reaction's success often hinges on the careful control of reaction conditions, such as temperature and the choice of base, to ensure high regioselectivity and minimize side products. organic-chemistry.org

Another powerful cyclization strategy is the Robinson annulation, which combines a Michael addition with a subsequent aldol (B89426) condensation to construct the six-membered ring. While broadly applicable for cyclohexenone synthesis, modifications can lead to the desired dione framework.

The Knoevenagel condensation, a reaction between a compound with an active methylene (B1212753) group (like malonic acid or its esters) and a carbonyl compound, also serves as a key step in some synthetic routes. wikipedia.orgsci-hub.se This can be followed by further transformations, including Michael additions and cyclizations, to build the dione ring system. For instance, the reaction of an aldehyde with a β-keto ester or malonate can initiate a cascade leading to the desired cyclic structure. sci-hub.se

Catalytic Hydrogenation Strategies for Dione Precursors

A widely used industrial method for synthesizing cyclohexane-1,3-dione involves the catalytic hydrogenation of resorcinol (1,3-dihydroxybenzene). This process reduces the aromatic ring to its corresponding cyclohexane (B81311) derivative. The choice of catalyst is critical for achieving high yield and selectivity.

Commonly employed catalysts include Raney nickel and noble metals like rhodium supported on carbon. The reaction is typically carried out under hydrogen pressure in a suitable solvent. The specific conditions, such as temperature, pressure, and catalyst loading, are optimized to favor the formation of cyclohexane-1,3-dione over other reduction products.

CatalystSupportTypical ConditionsNotes
Raney Nickel-Aqueous NaOH, H₂ pressureA classic, cost-effective catalyst.
RhodiumCarbon (Rh/C)Various solvents, H₂ pressureOffers high activity and selectivity.
PalladiumCarbon (Pd/C)Various solvents, H₂ pressureAnother effective noble metal catalyst.

Targeted Synthesis of 5-Substituted Cyclohexane-1,3-diones

With the cyclohexane-1,3-dione core in hand, the next critical step is the introduction of the desired substituent at the C-5 position.

Alkylation and Functionalization at the C-5 Position

The C-5 position of cyclohexane-1,3-dione is flanked by two carbonyl groups, making the C-5 protons acidic and amenable to deprotonation to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles in an alkylation reaction. nih.govias.ac.in This method is a primary strategy for introducing alkyl chains and other functional groups at this position. nih.gov

The general approach involves treating the cyclohexane-1,3-dione with a suitable base to generate the enolate, followed by the addition of an alkylating agent, such as an alkyl halide. The choice of base and solvent is crucial to control the reactivity and prevent undesired side reactions like O-alkylation or multiple alkylations.

Specific Approaches for 5-Nonyl Substitution

To synthesize 5-Nonylcyclohexane-1,3-dione, a nonyl group must be introduced at the C-5 position. This can be achieved through several specific synthetic routes:

Direct Alkylation: The most direct approach is the alkylation of the cyclohexane-1,3-dione enolate with a nonyl halide, such as 1-bromononane (B48978) or 1-iodononane. The reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent like acetone, THF, or DMF.

Knoevenagel Condensation followed by Reduction: An alternative strategy involves a Knoevenagel condensation between cyclohexane-1,3-dione and nonanal (B32974) (the nine-carbon aldehyde). wikipedia.org This reaction, often catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt, forms a 5-(non-1-en-1-yl)cyclohexane-1,3-dione intermediate. sci-hub.seresearchgate.net Subsequent catalytic hydrogenation of the carbon-carbon double bond selectively reduces it to afford the desired this compound.

Michael Addition: Another viable route is the Michael addition of the cyclohexane-1,3-dione enolate to non-1-en-3-one (nonyl vinyl ketone). nih.govhbni.ac.in This 1,4-conjugate addition directly forms the carbon-carbon bond at the C-5 position, yielding the target molecule. This reaction can be catalyzed by a variety of bases.

MethodKey ReagentsIntermediateKey Features
Direct AlkylationCyclohexane-1,3-dione, Nonyl halide, BaseEnolateA straightforward and common method.
Knoevenagel/ReductionCyclohexane-1,3-dione, Nonanal, Catalyst5-(Non-1-en-1-yl)cyclohexane-1,3-dioneA two-step process offering good control.
Michael AdditionCyclohexane-1,3-dione, Nonyl vinyl ketone, BaseEnolateForms the C-C bond directly at the target position.

Green Chemistry Principles and Sustainable Synthetic Routes in Dione Production

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound and its analogs is no exception, with research efforts directed towards greener alternatives.

Key areas of focus in greening the synthesis of these diones include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water, supercritical fluids, or ionic liquids. organic-chemistry.orgresearchgate.net For instance, performing Knoevenagel condensations or Michael additions in water can significantly reduce the environmental impact. organic-chemistry.org

Development of Reusable Catalysts: Employing heterogeneous catalysts or catalysts that can be easily recovered and reused minimizes waste and improves process efficiency. organic-chemistry.org Supported metal catalysts for hydrogenation and solid acid or base catalysts for condensation reactions are examples of such systems. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Tandem or cascade reactions, such as the Michael-Claisen cyclization, are excellent examples of atom-economical processes. organic-chemistry.org

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce the reliance on petrochemicals. While not yet fully realized for this specific compound, the broader field of green chemistry is actively pursuing such avenues.

Energy Efficiency: Utilizing reaction conditions that require less energy, such as microwave-assisted synthesis or reactions that proceed efficiently at ambient temperature. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable in the long term.

Mechanistic Investigations and Reaction Pathways of 5 Nonylcyclohexane 1,3 Dione

Enol-Keto Tautomerism and Reactivity Profiling of the 1,3-Dione Moiety

The 1,3-dicarbonyl functionality is the linchpin of 5-Nonylcyclohexane-1,3-dione's reactivity, primarily due to the phenomenon of keto-enol tautomerism. This equilibrium involves the interconversion of the diketo form and its corresponding enol form. In solution, 1,3-cyclohexanedione, the parent structure, predominantly exists as the enol tautomer. wikipedia.org This preference is attributed to the formation of a stable, conjugated system and the potential for intramolecular hydrogen bonding. nih.gov The presence of the nonyl group at the 5-position is not expected to significantly alter this equilibrium, meaning this compound also likely favors the enolic form in solution.

The enol form possesses a nucleophilic carbon-carbon double bond and a hydroxyl group, making it susceptible to attack by electrophiles. journalcra.com Conversely, the diketo form features two electrophilic carbonyl carbons. This duality in reactivity allows this compound to participate in a wide array of chemical transformations. The specific tautomer that reacts will depend on the reaction conditions and the nature of the reacting species.

The tautomeric equilibrium is also influenced by the solvent. researchgate.net For instance, in some cases, the diketo form is more prevalent, while in others, the enol form dominates. This solvent dependency can be exploited to control the reactivity of the molecule.

Here is a table summarizing the tautomeric forms of this compound:

TautomerKey Structural FeaturesPredominant Reactivity
Diketo Form Two carbonyl groups at positions 1 and 3 of the cyclohexane (B81311) ring.Electrophilic carbonyl carbons susceptible to nucleophilic attack.
Enol Form A hydroxyl group and a carbon-carbon double bond in conjugation with a carbonyl group.Nucleophilic double bond and hydroxyl group prone to electrophilic attack.

Role of Active Methylene (B1212753) Groups in Chemical Transformations and Derivatization

The methylene group situated between the two carbonyl groups (at the C2 position) is highly acidic due to the electron-withdrawing nature of the adjacent carbonyls. This "active methylene" group is a key site for a variety of chemical transformations. journalcra.com Deprotonation of this carbon by a base generates a stabilized enolate anion, a potent nucleophile. studycorgi.com

This enolate can readily participate in a range of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce substituents at the C2 position.

Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds, which can subsequently dehydrate. studycorgi.com

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. studycorgi.comorganic-chemistry.org

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group at C2.

The reactivity of the active methylene group provides a versatile handle for the derivatization of this compound, allowing for the synthesis of a wide array of more complex molecules. For example, the reaction with 3-formylchromone in the presence of a base leads to condensation products. nih.gov

Reaction Mechanisms of Functionalization and Complex Formation

The functionalization of this compound can proceed through several mechanistic pathways, primarily involving electrophilic and nucleophilic attacks.

As mentioned, the dual nature of the 1,3-dione moiety allows for both electrophilic and nucleophilic attacks.

Nucleophilic Attack: The electrophilic carbonyl carbons of the diketo form are susceptible to attack by nucleophiles. This can lead to the formation of addition products or, under certain conditions, ring-opening of the cyclohexane moiety. The enolate anion, formed by deprotonation of the active methylene group, is a strong nucleophile that readily attacks various electrophiles. studycorgi.com

Electrophilic Attack: The enol form of this compound, with its electron-rich double bond, is susceptible to attack by electrophiles. journalcra.com Halogenation, for instance, would likely proceed through the attack of a halogen on the enol double bond.

The following table outlines the expected reactivity patterns:

Reagent TypeSite of Attack on this compoundExpected Product Type
Nucleophile Carbonyl carbons (diketo form) or C2 (via enolate)Addition products, C2-substituted derivatives
Electrophile Enol double bond or enolateC2-substituted derivatives, O-substituted enol ethers

Influence of the Nonyl Substituent on Reaction Kinetics and Regioselectivity

The long alkyl chain of the nonyl group at the 5-position can exert a significant influence on the reactivity of the molecule.

Steric Hindrance: The bulky nonyl group can sterically hinder the approach of reactants to the carbonyl groups and the active methylene group. This effect would be more pronounced for reactions involving large or bulky reagents. This hindrance can affect the rate of reaction (kinetics) and may favor attack at the less hindered carbonyl group or face of the molecule (regioselectivity).

Solubility: The nonyl group imparts significant lipophilicity to the molecule. This will affect its solubility in different solvents and can influence reaction rates and equilibria, particularly in biphasic reaction systems.

Electronic Effects: The nonyl group is an electron-donating group through an inductive effect. While this effect is transmitted through several sigma bonds, it may slightly influence the acidity of the active methylene protons and the electrophilicity of the carbonyl carbons. However, this electronic influence is generally considered to be minor compared to the resonance effects of the dicarbonyl system.

Advanced Derivatization Strategies and Synthetic Transformations Involving 5 Nonylcyclohexane 1,3 Dione

Construction of Diverse Heterocyclic Systems from 5-Nonylcyclohexane-1,3-dione Precursors

Cyclohexane-1,3-dione and its derivatives, including the 5-nonyl substituted variant, are pivotal intermediates in organic synthesis. researchgate.netresearchgate.net They provide a scaffold for creating a multitude of heterocyclic compounds, many of which exhibit significant biological activities. researchgate.netresearchgate.net The reactivity of the dione (B5365651) moiety allows for a variety of cyclization reactions, leading to the formation of both oxygen- and nitrogen-containing heterocyclic rings. researchgate.netnih.govfrontiersin.org

Synthesis of Six-Membered Oxygen-Containing Heterocycles (e.g., 4H-Chromenones, 2H-Xanthenones)

The synthesis of six-membered oxygen-containing heterocycles, such as 4H-chromenones and 2H-xanthenones, frequently utilizes cyclohexane-1,3-dione derivatives as key starting materials. researchgate.netdntb.gov.ua These heterocyclic frameworks are integral to a number of natural products and bioactive molecules. researchgate.net The reactions to form these structures often involve the condensation of the dione with various substrates like aldehydes and malononitrile. researchgate.net

For instance, the synthesis of 4H-chromene derivatives can be achieved through a one-pot reaction of a cyclohexane-1,3-dione, an aromatic aldehyde, and malononitrile. researchgate.net This multicomponent approach is often facilitated by a catalyst in a suitable solvent. researchgate.netnih.gov The resulting 4H-chromenone core is a privileged structure in medicinal chemistry, found in compounds with a range of pharmacological activities. nih.govijrpc.com

Similarly, 2H-xanthenone derivatives can be prepared from cyclohexane-1,3-diones. researchgate.net These reactions typically involve the condensation of two equivalents of the dione with one equivalent of an aldehyde. The process can be catalyzed by various reagents to promote the cyclization and dehydration steps leading to the xanthene core.

Table 1: Examples of Catalysts and Conditions for 4H-Chromenone Synthesis
CatalystSolventTemperatureYield (%)Reference
TriethylamineEthanolRefluxNot specified nih.gov
Nano silica-bonded 5-n-propyl-octahydro-pyrimido[1,2-a]azepinium chlorideAqueous mediaNot specifiedNot specified researchgate.net
MgFe2O4 nanoparticlesEthanolUltrasound irradiationNot specified researchgate.net

Synthesis of Six-Membered Nitrogen-Containing Heterocycles (e.g., 1,4-Dihydropyridines, Acridinediones, 1,2,4-Triazines)

The versatility of this compound extends to the synthesis of a variety of six-membered nitrogen-containing heterocycles. researchgate.net These include important classes of compounds such as 1,4-dihydropyridines, acridinediones, and 1,2,4-triazines. researchgate.netresearchgate.net

1,4-Dihydropyridines: The Hantzsch synthesis, a classic multicomponent reaction, can be adapted to use cyclohexane-1,3-diones for the preparation of 1,4-dihydropyridine (B1200194) derivatives. organic-chemistry.orgwur.nl This typically involves the reaction of an aldehyde, a β-ketoester (or in this case, the dione), and a source of ammonia (B1221849). organic-chemistry.orgnih.gov The resulting polyhydroquinoline structures are of significant interest in medicinal chemistry. organic-chemistry.org Various catalysts, including metal perchlorates and in situ generated HCl, have been employed to improve reaction rates and yields. organic-chemistry.org

Acridinediones: The synthesis of acridinediones from cyclohexane-1,3-dione derivatives is a well-established method. researchgate.net These compounds are typically formed through the condensation of an aromatic amine, an aldehyde, and two equivalents of the dione. This reaction provides access to a class of compounds with potential applications as fluorescent materials and in other areas. beilstein-journals.org

1,2,4-Triazines: this compound can also serve as a precursor for the synthesis of 1,2,4-triazine (B1199460) derivatives. nih.gov One synthetic strategy involves the reaction of a derivative of the dione with other reagents to construct the triazine ring. nih.gov For example, a key intermediate can be formed from the dione, which then undergoes further reactions, such as cyclization with phenylisothiocyanate, to yield the triazine core. nih.govorganic-chemistry.orgnih.gov

Table 2: Examples of Synthesized Nitrogen-Containing Heterocycles from Cyclohexane-1,3-dione Derivatives
HeterocycleKey ReagentsReaction TypeReference
1,4-DihydropyridinesAldehyde, β-ketoester, ammonia sourceHantzsch synthesis organic-chemistry.orgwur.nl
AcridinedionesAromatic amine, aldehydeCondensation researchgate.netbeilstein-journals.org
1,2,4-TriazinesDiazonium salt, phenylisothiocyanateCyclization nih.gov

Multicomponent Reaction Approaches and Cascade Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. nih.govcaltech.edufu-berlin.de this compound is an excellent substrate for MCRs, enabling the rapid construction of diverse and complex molecular architectures. nih.gov

These reactions often proceed through a cascade or domino sequence, where the initial product of the reaction undergoes further transformations in situ. nih.gov This approach allows for the formation of multiple chemical bonds and stereocenters in a single operation. nih.gov For example, the synthesis of various heterocyclic compounds mentioned previously, such as 4H-chromenes and 1,4-dihydropyridines, can be achieved through MCRs involving the dione. nih.govorganic-chemistry.org The development of novel MCRs utilizing this compound continues to be an active area of research, offering atom-economical routes to valuable chemical entities. nih.govnih.gov

Formation of Coordination Complexes and Chelation Studies

The 1,3-dione functionality in this compound provides an excellent bidentate chelation site for metal ions. mdpi.comsemanticscholar.org This property has led to its use in the design and synthesis of ligands for the formation of coordination complexes with a variety of metal centers. mdpi.comsemanticscholar.org

Design and Synthesis of Dione-Based Ligands

Ligands based on this compound can be synthesized by modifying the dione structure to introduce additional donor atoms or to alter its steric and electronic properties. mdpi.commdpi.com For example, hydrazone derivatives can be prepared by reacting the dione with a substituted hydrazine. mdpi.comsemanticscholar.org These modified ligands can then coordinate to metal ions through the oxygen atoms of the dione and the nitrogen atoms of the hydrazone moiety. mdpi.comsemanticscholar.org The long nonyl chain can also influence the solubility and aggregation properties of the resulting metal complexes.

Investigation of Metal-Ligand Interactions and Complex Architectures

The study of metal-ligand interactions involving dione-based ligands derived from this compound reveals insights into the coordination preferences of different metal ions. mdpi.comsoton.ac.uk Techniques such as infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography are used to characterize the resulting coordination complexes. mdpi.commdpi.com These studies can determine the coordination mode of the ligand (e.g., bidentate, tridentate) and the geometry of the resulting metal complex. semanticscholar.orgmdpi.com The architecture of these complexes can range from simple mononuclear species to more complex polynuclear or supramolecular assemblies, depending on the nature of the ligand and the metal ion. mdpi.com

Table 3: Spectroscopic Data for a Cu(II) Complex with a Cyclohexane-1,3-dione-based Ligand
Spectroscopic TechniqueKey ObservationsInterpretationReference
Infrared (IR) SpectroscopyNew bands in the 491–455 cm⁻¹ and 585–510 cm⁻¹ ranges.Assigned to ν(M-N) and ν(M-O) vibrations, respectively, confirming coordination. semanticscholar.org
Broad band at 3468–3311 cm⁻¹Indicates the presence of coordinated water molecules. semanticscholar.org

Regioselective and Stereoselective Transformations at the Cyclohexane (B81311) Scaffold

The chemical reactivity of the this compound scaffold is dictated by its key structural features: a six-membered ring, two carbonyl groups in a 1,3-relationship, and a long alkyl chain at the 5-position. The presence of the dicarbonyl system allows for the formation of enolates, which are key intermediates in many derivatization reactions. The nonyl group, being a bulky and non-polar substituent, would be expected to exert significant steric influence on the stereochemical outcome of reactions on the cyclohexane ring.

Regioselective Transformations:

A primary challenge in the derivatization of unsymmetrical cyclohexane-1,3-diones is achieving regioselectivity, particularly in alkylation reactions. The formation of either a C-alkylated or an O-alkylated product is a common issue. Research on simpler analogs like 2-methylcyclohexane-1,3-dione (B75653) highlights the difficulty in achieving C-selective alkylation with unactivated electrophiles due to the preferential formation of the O-alkylated product. nih.gov To overcome this, strategies involving the use of hydrazone derivatives have been developed to direct the alkylation specifically to the carbon atom. nih.gov

In the context of this compound, the generation of an enolate can occur at either the C2 or C6 position. The regioselectivity of subsequent reactions would be influenced by the reaction conditions, such as the choice of base, solvent, and temperature. For instance, kinetically controlled conditions (strong, bulky bases at low temperatures) would likely favor deprotonation at the less hindered C6 position, while thermodynamically controlled conditions might favor deprotonation at the C2 position, influenced by the electronic effects of the carbonyl groups.

Stereoselective Transformations:

Achieving stereocontrol in the derivatization of the cyclohexane scaffold is a significant synthetic challenge, as new stereocenters can be generated at various positions on the ring. The nonyl group at the 5-position would play a crucial role in directing the stereochemical outcome of reactions. In its most stable chair conformation, the bulky nonyl group would preferentially occupy an equatorial position to minimize steric strain. This conformational preference would render the two faces of the cyclohexane ring diastereotopic, leading to potential facial selectivity in reactions with incoming reagents.

Several strategies are commonly employed to achieve stereoselectivity in cyclohexane systems:

Organocatalysis: Chiral amines and other organocatalysts are widely used to catalyze asymmetric reactions on cyclic ketones. nii.ac.jpresearchgate.netacs.org For example, chiral primary amines can react with one of the carbonyl groups to form a chiral enamine intermediate. This enamine can then react with electrophiles in a stereocontrolled manner, with the chirality of the catalyst directing the approach of the electrophile to one face of the enamine.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the cyclohexane-1,3-dione scaffold to induce stereoselectivity in subsequent reactions. After the desired transformation, the auxiliary can be removed.

Substrate Control: The existing stereocenter at the 5-position (if the starting material is enantiomerically pure) can direct the stereochemistry of subsequent reactions. This is known as substrate-controlled diastereoselectivity.

Hypothetical Reaction Data:

Without specific literature data, it is only possible to present a hypothetical data table illustrating the type of information that would be necessary to fulfill the user's request. The following table is for illustrative purposes only and is not based on actual experimental results for this compound.

Reaction TypeReagents and ConditionsMajor Product(s)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Michael AdditionMethyl vinyl ketone, Chiral Amine Catalyst, CH2Cl2, -20 °C2-(3-oxobutyl)-5-nonylcyclohexane-1,3-dione>95:5 d.r., 98% e.e.
Asymmetric HydrogenationH2, Ru(BINAP)Cl2, EtOH, 50 atm, 24 h(3R,5S)-3-hydroxy-5-nonylcyclohexan-1-one>99% e.e.
Regioselective Alkylation1. N,N-dimethylhydrazine; 2. LDA, THF, -78 °C; 3. CH3I2-methyl-5-nonylcyclohexane-1,3-dioneN/A

Spectroscopic and Chromatographic Methodologies for Structural Characterization of 5 Nonylcyclohexane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 5-Nonylcyclohexane-1,3-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides a precise map of the molecular structure. In solution, 1,3-cyclohexanediones, such as the title compound, predominantly exist as their enol tautomers. wikipedia.org The position of the substituent on the cyclohexane (B81311) ring influences the conformational equilibrium. For 5-substituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions. libretexts.org

Proton Nuclear Magnetic Resonance (¹H NMR) for Alkyl and Cyclohexane Proton Analysis

¹H NMR spectroscopy provides specific information about the chemical environment of protons within the molecule. For this compound, the spectrum would reveal signals corresponding to the protons of the nonyl chain and the cyclohexane ring. The protons on the long alkyl chain would typically appear as a complex multiplet in the upfield region (around δ 0.8-1.6 ppm), with the terminal methyl group exhibiting a characteristic triplet.

The protons on the cyclohexane ring would have distinct chemical shifts depending on their position relative to the carbonyl and enol groups. Protons adjacent to the carbonyl groups would be deshielded and appear at lower field. The methine proton at the 5-position, attached to the carbon bearing the nonyl group, would also have a characteristic chemical shift. The presence of the enol form would be indicated by a broad signal for the enolic hydroxyl proton.

For comparison, the ¹H NMR spectrum of the related 5-methylcyclohexane-1,3-dione (B151930) shows signals for the methyl group, as well as the methylene (B1212753) and methine protons of the cyclohexane ring. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (nonyl chain)~0.88Triplet
(CH₂)₇ (nonyl chain)~1.2-1.4Multiplet
CH₂ (nonyl, α to ring)~1.5-1.6Multiplet
CH (C5-H)~2.0-2.2Multiplet
CH₂ (C4-H₂, C6-H₂)~2.3-2.6Multiplet
CH₂ (C2-H₂)~3.0-3.3Singlet (enol form)
Enolic OHVariable (broad)Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework and Functional Group Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the dione (B5365651) functionality are highly deshielded and appear significantly downfield (typically >190 ppm in the diketo form). In the predominant enol form, one carbonyl signal will be observed along with signals for the enolic carbons. The carbons of the nonyl chain will appear in the upfield aliphatic region.

Data for the analogous 5-methylcyclohexane-1,3-dione shows the carbonyl carbon signal and the various signals for the cyclohexane ring and methyl group carbons, which aids in the assignment of the signals for the nonyl-substituted compound. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound (Enol Form)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~190-205
C-OH (enol)~170-180
C-C=C (enol)~100-110
C5~30-35
C4, C6~40-50
C2~45-55
Nonyl Chain Carbons~14-32

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key functional groups are the carbonyl (C=O) and the C-H bonds of the alkyl chain and cyclohexane ring.

The IR spectrum of a 1,3-dione is characterized by strong absorption bands corresponding to the C=O stretching vibrations. caltech.edu For the diketo form, two distinct C=O stretching frequencies would be expected. However, due to the predominance of the enol tautomer, the spectrum is typically dominated by a strong, broad absorption band for the conjugated ketone C=O stretch, usually in the range of 1600-1650 cm⁻¹. A broad O-H stretching band for the enolic hydroxyl group would also be present, often overlapping with the C-H stretching region around 3000 cm⁻¹. The C-H stretching vibrations of the nonyl and cyclohexane moieties would appear as sharp peaks in the 2850-2960 cm⁻¹ region. nist.gov

For comparison, the IR spectrum of 5,5-dimethylcyclohexane-1,3-dione (B117516) shows characteristic absorptions for the carbonyl and methyl groups. nist.gov

Table 3: Key IR Absorption Frequencies for this compound (Enol Form)

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (enolic)3200-2500Broad, Strong
C-H Stretch (alkane)2960-2850Strong
C=O Stretch (conjugated ketone)1650-1600Strong
C=C Stretch (enol)1600-1550Medium
C-H Bend (alkane)1470-1370Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺, whose m/z value would confirm the molecular weight.

The fragmentation pattern provides valuable structural information. libretexts.org For cyclic ketones, fragmentation often involves α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent loss of small neutral molecules like CO. miamioh.edu In the case of this compound, a prominent fragmentation pathway would be the cleavage of the nonyl side chain. The loss of the nonyl radical would result in a significant fragment ion. Further fragmentation of the cyclohexane ring would also occur, leading to a series of characteristic ions. The fragmentation of cyclohexane itself often results in the loss of ethene, producing a base peak at m/z 56. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.orgjocpr.com This technique is ideal for analyzing complex mixtures and assessing the purity of this compound. The sample is first vaporized and separated into its individual components in the GC column based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum.

GC-MS is crucial for identifying any impurities or byproducts from the synthesis of this compound. scirp.orgscirp.org The retention time from the GC provides an additional parameter for identification when compared to a known standard. The mass spectrum of each peak in the chromatogram can be compared to spectral libraries for positive identification. nih.gov

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
238[C₁₅H₂₆O₂]⁺Molecular Ion (M⁺)
112[C₆H₈O₂]⁺Loss of nonyl radical (C₉H₁₉)
111[C₆H₇O₂]⁺Loss of nonene (C₉H₁₈)
84[C₅H₄O]⁺Fragmentation of the ring
56[C₄H₈]⁺Loss of CO from ring fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The part of the molecule that absorbs light is known as a chromophore.

In this compound, the chromophore is the enone system of the predominant enol tautomer. This conjugated system gives rise to characteristic electronic transitions. A π → π* transition, typically of high intensity, would be expected at a shorter wavelength (around 200-250 nm). A lower intensity n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, would occur at a longer wavelength (around 280-320 nm). researchgate.net The exact position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net The UV-Vis spectrum of the related 5,5-dimethylcyclohexane-1,3-dione shows these characteristic absorptions. nist.gov

Table 5: Expected UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

Electronic Transition Approximate λmax (nm) Molar Absorptivity (ε)
π → π~240-260High
n → π~290-310Low

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography) in Reaction Monitoring and Product Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in synthetic organic chemistry, offering high resolution, sensitivity, and speed for both the analysis of complex reaction mixtures and the purification of target compounds. In the context of this compound and its derivatives, HPLC is an indispensable tool for real-time reaction monitoring and for the isolation of final products with high purity.

The synthesis of this compound, which can be achieved through methods like the Michael addition, often results in a mixture containing the desired product, unreacted starting materials, intermediates, and by-products. researchgate.net Monitoring the progress of such reactions is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize impurities. Mobile HPLC systems can be employed for real-time analysis directly from the reaction vessel, providing immediate feedback on the consumption of reactants and the formation of products. researchgate.net

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable. sielc.com The non-polar nonyl chain of the molecule interacts favorably with the non-polar stationary phase of an RP-HPLC column (e.g., C8 or C18). The separation is then achieved by eluting with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comnih.gov The inclusion of a small amount of acid, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution, particularly for the enolic form of the dione. sielc.com

Preparative HPLC is a powerful extension of analytical HPLC used for the isolation and purification of compounds. nih.govnih.gov Once the analytical method is developed and optimized, it can be scaled up to a preparative scale to isolate this compound from the crude reaction mixture. This technique is particularly valuable for obtaining highly pure material required for subsequent reactions or for final product formulation. nih.gov The fractions collected from the preparative HPLC can be analyzed by analytical HPLC to confirm their purity.

The following data table outlines typical parameters for the analytical and preparative HPLC of this compound, based on established methods for similar compounds.

Parameter Analytical HPLC Preparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic AcidAcetonitrile:Water (gradient) with 0.1% Formic Acid
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 260 nmUV at 260 nm
Injection Volume 10 µL500 µL - 5 mL
Column Temperature 30 °CAmbient
Run Time 15 min30-45 min

Computational Chemistry and Theoretical Investigations of 5 Nonylcyclohexane 1,3 Dione Systems

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of cyclohexane-1,3-dione derivatives. chachkov.ru These methods can accurately predict geometric parameters and energetic properties for complex molecules. wavefun.com

For the 5-Nonylcyclohexane-1,3-dione molecule, the structures are typically optimized using software like Gaussian, with basis sets such as TZVP, to find the minimum energy conformation. chachkov.runih.gov Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The long, flexible nonyl chain introduces numerous degrees of freedom, making the identification of the global minimum energy structure a key objective.

The electronic properties are also explored using these methods. The distribution of electrons within the molecule is analyzed to understand its reactivity. Molecular Electrostatic Potential (MEP) maps, for instance, are generated to visualize electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Geometric and Electronic Properties of this compound

PropertyValueMethod/Basis Set
Geometric Parameters
C=O Bond Length (Å)~1.23DFT/B3LYP/6-31G
C-C (ring) Bond Length (Å)~1.54DFT/B3LYP/6-31G
C-C (chain) Bond Length (Å)~1.53DFT/B3LYP/6-31G
Electronic Properties
Dipole Moment (Debye)2.5 - 3.5DFT/B3LYP/6-31G
HOMO Energy (eV)-6.5 to -7.0DFT/B3LYP/6-31G
LUMO Energy (eV)-1.0 to -1.5DFT/B3LYP/6-31G
HOMO-LUMO Gap (eV)5.5 - 6.0DFT/B3LYP/6-31G*

Molecular Docking and Interaction Studies in the Context of Ligand Design for Synthesis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this involves docking a ligand (like a this compound derivative) into the active site of a target protein to predict its binding affinity and mode of action.

Studies on various cyclohexane-1,3-dione derivatives have shown their potential as inhibitors for enzymes like the tyrosine kinase c-Met, which is implicated in cancer. nih.gov In such studies, the ligand is computationally placed into the protein's binding pocket. The interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. mdpi.com

The insights gained from these interaction studies are crucial for ligand-based and structure-based drug design. nih.gov By understanding how the nonyl chain and the dione (B5365651) ring of this compound might fit into a specific receptor pocket, medicinal chemists can rationally design and synthesize new derivatives with potentially enhanced activity and selectivity. mdpi.comdntb.gov.ua For example, the length and conformation of the nonyl group can be optimized to maximize favorable hydrophobic interactions within the target's binding site.

Table 2: Representative Molecular Docking Interaction Data for a Cyclohexane-1,3-dione Ligand

Target ProteinLigandKey Interacting ResiduesTypes of InteractionBinding Energy (kcal/mol)
c-Met KinaseCyclohexane-1,3-dione derivativeMET1211, ASP1222, TYR1230Hydrogen Bond, Hydrophobic-7.0 to -9.5
Caspase-3Heterocyclic CompoundARG207, GLN161, SER205Hydrogen Bond, Pi-Alkyl-8.5

Note: This table provides examples of docking results for related compound classes to illustrate the type of data generated. The specific interactions and energies for this compound would depend on the specific protein target. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that complement experimental studies. wavefun.com For the synthesis of this compound, which could be prepared via methods like the Michael addition of a nonyl-containing nucleophile to a cyclohexenone precursor or the alkylation of cyclohexane-1,3-dione, computational modeling can map out the entire reaction pathway.

This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of the transition state is crucial for understanding reaction kinetics.

Theoretical models can be used to:

Elucidate Mechanisms: Different possible pathways can be modeled, and the one with the lowest activation energy is typically the most favored.

Analyze Catalyst Effects: The influence of a catalyst on the reaction pathway can be modeled by including the catalyst in the calculations and demonstrating how it lowers the activation energy.

For a multi-step synthesis, each step can be individually modeled to identify potential bottlenecks or side reactions, thereby guiding the optimization of reaction conditions in the laboratory. beilstein-journals.org

Conformational Analysis and Energetic Landscapes of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. mdpi.com The six-membered cyclohexane-1,3-dione ring can adopt several conformations, such as the stable chair form and higher-energy boat and twist-boat forms. The long, aliphatic nonyl chain adds a significant number of rotatable bonds, leading to a vast number of possible conformers.

Conformational analysis involves systematically exploring these possibilities to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. rsc.orgrsc.org This is achieved by performing calculations where dihedral angles along the nonyl chain and within the ring are systematically rotated, and the energy of each resulting structure is calculated.

The results are often visualized as an energetic landscape or potential energy surface, which maps the energy as a function of the conformational coordinates. The low-energy valleys on this map correspond to stable conformers, while the peaks represent the transition states for conformational changes. Understanding the preferred conformations is essential, as it dictates how the molecule will present itself for interaction with biological targets. mdpi.com

Table 3: Hypothetical Relative Energies of this compound Conformers

Conformation (Ring)Conformation (Nonyl Chain)Relative Energy (kcal/mol)Population (%) at 298 K
ChairExtended (anti)0.00~75
ChairGauche0.6 - 1.2~20
Twist-BoatExtended (anti)4.0 - 5.0<1
BoatExtended (anti)6.0 - 7.0<1

Broader Research Applications and Future Perspectives in Dione Chemistry

5-Nonylcyclohexane-1,3-dione as a Versatile Synthetic Intermediate for Value-Added Organic Molecules

The utility of this compound as a synthetic intermediate is well-established, providing a foundational scaffold for the construction of more complex, high-value organic molecules. Its bifunctional nature, possessing both a nucleophilic and electrophilic center, allows for a diverse range of chemical transformations. This reactivity has been harnessed in the synthesis of various compounds, including agrochemicals and pharmaceuticals.

The cyclohexane-1,3-dione framework is a key structural motif in a number of biologically active compounds. For instance, this core is present in various herbicides. The long nonyl chain of this compound can be strategically employed to modulate the lipophilicity of the final molecules, a critical factor influencing their biological efficacy and transport properties.

Furthermore, the dione (B5365651) functionality serves as a linchpin for the synthesis of various heterocyclic systems through condensation reactions. Reactions with binucleophiles such as hydrazines and hydroxylamine (B1172632) lead to the formation of pyrazoles and isoxazoles, respectively. These heterocyclic scaffolds are of paramount importance in medicinal chemistry, forming the core of many therapeutic agents. The ability to readily access these structures from this compound underscores its significance as a versatile building block.

The strategic importance of this dione is also evident in its application in total synthesis, where it can serve as a readily available, functionalized six-membered ring that can be further elaborated to construct intricate natural product architectures.

Potential in Advanced Material Precursors and Polymer Chemistry

The distinct amphiphilic character of this compound, arising from its polar dione head group and nonpolar aliphatic tail, makes it a compelling candidate for the development of advanced materials and functional polymers. This molecular architecture can drive self-assembly processes, leading to the formation of ordered supramolecular structures.

In the domain of materials science, derivatives of this compound are being explored as precursors for liquid crystals. The rigid cyclohexane (B81311) ring provides a stable core, while the flexible nonyl chain can facilitate the formation of various mesophases. By synthetically modifying the dione structure, it is possible to fine-tune the liquid crystalline properties, paving the way for new materials with tailored optical and electronic responses.

Within polymer chemistry, this compound can be incorporated as a monomer to impart specific functionalities to the resulting polymer chain. The dione moiety can act as a reactive site for post-polymerization modification or as a point for cross-linking, enabling the creation of robust polymer networks. This approach allows for the design of polymers with enhanced thermal stability, specific mechanical properties, or tailored surface characteristics. The potential applications for such functionalized polymers are extensive, spanning from specialized coatings and adhesives to advanced materials for electronic and sensing applications.

Methodological Advancements in the Synthesis and Derivatization of Diones

The sustained interest in cyclohexane-1,3-diones has catalyzed significant progress in the development of efficient and sustainable synthetic methodologies. While traditional methods for their synthesis, such as the Robinson annulation, remain relevant, contemporary research has focused on refining these processes and exploring novel catalytic systems.

Recent breakthroughs have emphasized the use of organocatalysis and transition metal catalysis to achieve higher yields, improved selectivity, and milder reaction conditions. Organocatalytic approaches, for instance, have demonstrated the ability to control the stereochemistry of dione synthesis, providing access to chiral building blocks. Transition metal catalysts, on the other hand, have enabled novel C-H functionalization and cross-coupling reactions on the dione scaffold.

The derivatization of the cyclohexane-1,3-dione core has also been a focal point of methodological advancement. The development of selective reactions at the C-2, C-4, and C-5 positions has expanded the synthetic toolbox, allowing for the introduction of a wide range of functional groups. These advancements are crucial for creating a diverse library of dione derivatives for various applications.

Synthetic AdvancementDescriptionKey Advantages
Organocatalytic Synthesis Utilizes small organic molecules to catalyze the formation of the dione ring.Often provides high enantioselectivity and operates under mild conditions.
Transition Metal-Catalyzed Derivatization Employs metals like palladium or copper to functionalize the dione core.Enables a broad scope of C-C and C-heteroatom bond formations.
Photoredox Catalysis Uses light to initiate radical-based transformations on the dione scaffold.Allows for unique and previously inaccessible chemical modifications.
Flow Chemistry Synthesis Conducts reactions in a continuous flow system rather than in batch.Offers improved control over reaction parameters, enhanced safety, and scalability.

These evolving synthetic strategies are not only broadening the scope of accessible dione structures but are also aligning with the principles of green chemistry by improving efficiency and reducing waste.

Unexplored Reactivity and Future Directions in Cyclohexane-1,3-dione Chemistry for Novel Scaffolds

Despite the considerable body of research, the full chemical potential of cyclohexane-1,3-diones remains to be unlocked. The unique electronic and steric properties of the dione ring suggest a wealth of unexplored reactivity that could lead to the discovery of novel chemical transformations and the creation of innovative molecular architectures.

A significant future direction lies in the development of catalytic asymmetric methods for the functionalization of prochiral diones. Achieving high levels of stereocontrol in reactions involving these substrates would provide access to valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

The coordination chemistry of cyclohexane-1,3-diones is another promising area for future exploration. The dione moiety can act as a bidentate ligand, coordinating to metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes. The nonyl chain of this compound could play a crucial role in templating the assembly of these structures and influencing their properties.

Furthermore, the photochemical and electrochemical behavior of dione derivatives presents intriguing possibilities. The dicarbonyl system can undergo a variety of light- or electricity-induced reactions, which could be harnessed for applications in areas such as photolithography, molecular switches, or electro-organic synthesis.

Future research in this field is anticipated to concentrate on several key areas:

The design and application of novel catalytic systems for the enantioselective and regioselective functionalization of the dione ring.

A deeper investigation into the coordination chemistry of diones to create new functional materials with tailored properties.

The exploration of the photochemical and electrochemical reactivity of diones for applications in materials science and synthetic chemistry.

The use of computational chemistry to model the reactivity of diones and to guide the design of new experiments and molecular targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Nonylcyclohexane-1,3-dione?

  • Methodology : The synthesis of cyclohexane-1,3-dione derivatives typically involves alkylation or acylation reactions. For example, alkylation of cyclohexane-1,3-dione with nonyl halides under basic conditions (e.g., KOH/EtOH) can yield the target compound. Alternatively, Friedel-Crafts acylation may be employed using appropriate acylating agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC and optimize temperature (60–80°C) to minimize side reactions such as over-alkylation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the nonyl chain and dione moiety. Look for characteristic ketone signals (~200–210 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and bond angles .
    • Cross-Validation : Compare spectral data with computational models (e.g., DFT at B3LYP/6-31G** level) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodology :

  • Comparative Studies : Systematically vary reaction conditions (e.g., solvent polarity, temperature) to identify factors influencing contradictory outcomes. For example, polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than non-polar solvents .
  • Kinetic Analysis : Use stopped-flow techniques or in-situ IR spectroscopy to track reaction kinetics and intermediate formation .
  • Computational Validation : Apply molecular dynamics simulations to predict steric and electronic effects of the nonyl substituent on reactivity .

Q. What experimental strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at elevated temperatures (40–60°C) and monitor degradation via HPLC-UV. Use Arrhenius plots to extrapolate shelf-life under standard conditions .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds and identify degradation products using GC-MS .
  • Safety Protocols : Handle degradation products (e.g., ketones or aldehydes) in fume hoods with PPE (gloves, respirators) due to potential toxicity .

Q. How can the pharmacological potential of this compound be systematically evaluated?

  • Methodology :

  • In Vitro Assays : Screen for antibacterial/antifungal activity using microbroth dilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare efficacy to standard drugs (e.g., ampicillin) .
  • Enzyme Inhibition Studies : Use fluorescence-based assays to test inhibition of target enzymes (e.g., cyclooxygenase or acetylcholinesterase).
  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding affinities with protein targets, leveraging crystallographic data from related diones .

Experimental Design & Safety

Q. What precautions are critical when handling this compound in laboratory settings?

  • Safety Protocol :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (N95 or higher) if airborne particulates are generated .
  • Ventilation : Conduct reactions in fume hoods with ≥100 fpm airflow to prevent vapor accumulation .
  • Waste Disposal : Collect organic waste in designated containers and neutralize acidic/basic byproducts before disposal .

Q. How should researchers design dose-response studies for this compound in biological assays?

  • Experimental Design :

  • Dose Range : Test logarithmic concentrations (e.g., 0.1–100 µM) to establish EC50_{50}/IC50_{50} values. Include positive (e.g., doxorubicin) and negative controls (DMSO vehicle) .
  • Replicates : Perform triplicate measurements to ensure statistical robustness.
  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to model dose-response curves and calculate Hill coefficients .

Data Interpretation & Validation

Q. What strategies mitigate false positives in bioactivity screens for this compound?

  • Validation Steps :

  • Counter-Screens : Test hits against unrelated targets (e.g., kinase panels) to rule out nonspecific binding .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain length) to confirm bioactivity trends .
  • Cytotoxicity Assays : Use MTT or resazurin assays to distinguish cytotoxic effects from target-specific activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.